Cyclooctadiene-(2-pyridinalethylimine)rhodamine I
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Description
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is a chemical compound with the CAS Registry Number 98716-30-4 . It is also known by the equivalent term CPE-Rh .
Molecular Structure Analysis
The molecular structure of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is not explicitly provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or a peer-reviewed scientific publication .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .Mechanism of Action
Future Directions
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-ethyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.C8H12.ClH.Rh/c1-2-9-7-8-5-3-4-6-10-8;1-2-4-6-8-7-5-3-1;;/h3-7H,2H2,1H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWSBSOARYWOW-ONEVTFJLSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN2Rh- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I | |
CAS RN |
98716-30-4 |
Source
|
Record name | Cyclooctadiene-(2-pyridinalethylimine)rhodamine I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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